Captopril-N-acetylcysteine Disulfide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H22N2O6S2 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H22N2O6S2/c1-8(12(18)16-5-3-4-11(16)14(21)22)6-23-24-7-10(13(19)20)15-9(2)17/h8,10-11H,3-7H2,1-2H3,(H,15,17)(H,19,20)(H,21,22)/t8-,10+,11+/m1/s1 |
InChI Key |
GKTSZJWSDBILKT-MIMYLULJSA-N |
Isomeric SMILES |
C[C@H](CSSC[C@@H](C(=O)O)NC(=O)C)C(=O)N1CCC[C@H]1C(=O)O |
Canonical SMILES |
CC(CSSCC(C(=O)O)NC(=O)C)C(=O)N1CCCC1C(=O)O |
Origin of Product |
United States |
Chemical Characterization and Rationale for Disulfide Formation Involving Captopril and N Acetylcysteine
Captopril (B1668294) as a Thiol-Containing Angiotensin-Converting Enzyme Inhibitor (ACEI)
Captopril is a potent, orally active inhibitor of the angiotensin-converting enzyme (ACE) and is notable for the presence of a sulfhydryl (-SH) group in its structure. wikipedia.orgcas.cz This functional group is central to its mechanism of action and also dictates its metabolic fate, including its propensity to form various disulfide compounds. wikipedia.orgdrugbank.com
Intrinsic Reactivity of Captopril's Sulfhydryl Group
The sulfhydryl group in Captopril is a key feature responsible for its biological activity and its chemical reactivity. wikipedia.orgnih.gov This thiol moiety can undergo oxidation, a reaction that leads to the formation of disulfide bonds (-S-S-). nih.gov The thiol group of Captopril can scavenge superoxide (B77818) radicals, which has been suggested as a basis for its cardioprotective effects. nih.gov This reactivity makes Captopril susceptible to interaction with other thiol-containing molecules or with itself, particularly in environments conducive to oxidation. nih.govresearchgate.net The molecule's thiol group is also what attaches to the binding site of the ACE enzyme, inhibiting its activity. wikipedia.org
Documented Formation of Captopril Disulfide Dimer (Captopril-Captopril Disulfide)
The oxidation of Captopril can lead to the formation of a dimer where two Captopril molecules are linked by a disulfide bond. This compound, known as Captopril disulfide (also referred to as SQ 14,551), is a major metabolite of Captopril. nih.govresearchgate.netnih.govmedchemexpress.com The formation of this dimer occurs spontaneously when Captopril is dissolved in water and is also observed in vivo, having been identified in human urine following Captopril administration. researchgate.net The molecular geometries of Captopril and its disulfide dimer are quite similar, though there are differences in the conformations of their proline rings and the side chains containing the sulfhydryl group. nih.govresearchgate.net
Chemical Properties of Captopril and its Disulfide Dimer
| Compound | Chemical Formula | Molar Mass | Synonyms |
|---|---|---|---|
| Captopril | C9H15NO3S | 217.28 g·mol−1 | - |
| Captopril Disulfide | C18H28N2O6S2 | 432.6 g/mol | SQ 14,551 |
Captopril's Capacity for Mixed Disulfide Formation with Endogenous Thiols (e.g., Cysteine, Glutathione)
Beyond forming a homodimer, Captopril's reactive sulfhydryl group can also form mixed disulfides with endogenous thiols present in the body. These small-molecule thiols include cysteine and glutathione (B108866). The formation of these mixed disulfides, such as Captopril-cysteine disulfide, is a recognized metabolic pathway for the drug. drugbank.comhmdb.ca This reactivity is a direct consequence of the thiol-disulfide exchange reactions that readily occur between sulfhydryl-containing compounds in a biological system. nih.gov
N-Acetylcysteine (NAC) as a Prototypical Thiol and Cysteine Precursor
N-acetylcysteine (NAC) is the N-acetyl derivative of the amino acid L-cysteine and is well-known for its antioxidant properties and its role as a mucolytic agent. unimi.itresearchgate.net Its chemical behavior is dominated by its free sulfhydryl group, making it an effective reducing agent and a precursor for glutathione synthesis. nih.govbohrium.com
Chemical Properties and Sulfhydryl Group Reactivity of NAC
NAC's therapeutic effects are largely attributed to its sulfhydryl group. nih.gov This group allows NAC to act as a potent antioxidant. acs.org It can function as a precursor to L-cysteine, which in turn is a building block for the synthesis of glutathione (GSH), a major endogenous antioxidant. researchgate.nettandfonline.com NAC can also act directly as a scavenger of reactive oxygen species. nih.gov Furthermore, the sulfhydryl group enables NAC to participate in thiol-disulfide exchange reactions, which is fundamental to its ability to break disulfide bonds. bohrium.comtandfonline.com
Mechanisms of NAC's Disulfide Breaking Potential
The ability of NAC to break disulfide bonds is a key aspect of its chemical functionality. This is the mechanism behind its mucolytic action, where it cleaves the disulfide bridges in mucus glycoproteins, thereby reducing viscosity. unimi.itnih.govtandfonline.com This disulfide-breaking activity occurs through a classic thiol-disulfide interchange mechanism. bohrium.comtandfonline.com NAC's reducing ability is reportedly greater than that of cysteine and glutathione. bohrium.com This capacity to reduce disulfide bonds also allows NAC to break down thiolated proteins, releasing free thiols and restoring reduced protein sulfhydryl groups, which can help regulate the cellular redox state. unimi.itnih.govbohrium.com This inherent reactivity provides the chemical basis for its interaction with other thiol-containing compounds like Captopril to form mixed disulfides.
NAC's Role in Replenishing Thiol Pools
N-acetylcysteine (NAC) is a well-established antioxidant and disulfide-breaking agent that plays a crucial role in maintaining and replenishing the body's pool of thiols, which are essential for regulating the cellular redox state. tandfonline.comunimi.it The primary mechanism through which NAC exerts this effect is by serving as a precursor for L-cysteine, which is a rate-limiting component in the synthesis of glutathione (GSH), a major endogenous antioxidant. unimi.itresearchgate.net In instances of depleted GSH levels, such as during acetaminophen (B1664979) toxicity, NAC administration can effectively restore the hepatic GSH pool. tandfonline.comunimi.it
Beyond its role as a GSH precursor, NAC can directly participate in thiol-disulfide exchange reactions. tandfonline.comresearchgate.net This disulfide-breaking activity is fundamental to its mucolytic action, where it cleaves the disulfide bridges in mucus glycoproteins. unimi.itresearchgate.net Furthermore, NAC can reduce cysteinylated proteins in plasma, thereby releasing free cysteine and restoring the thiol groups of proteins like albumin. unimi.itnih.gov This ability to break disulfide bonds and restore free thiols is a key aspect of its antioxidant capabilities. tandfonline.comresearchgate.net Studies have shown that the nucleophilicity of the thiolate anion of NAC is a significant factor in its potent disulfide-reducing ability, which is greater than that of cysteine or glutathione. tandfonline.comresearchgate.net
The replenishment of thiol pools by NAC can occur through both direct and indirect pathways. While it directly provides cysteine for GSH synthesis, it can also increase the availability of endogenous cysteine by cleaving disulfide bonds in proteins, thus making more cysteine available for GSH production. nih.gov
Theoretical and Mechanistic Considerations for Captopril-N-acetylcysteine Disulfide Formation
The formation of a heterodimeric disulfide bond between captopril and N-acetylcysteine is governed by the principles of thiol-disulfide exchange, a fundamental reaction in biochemistry.
Principles of Heterodimeric Disulfide Synthesis via Thiol-Disulfide Exchange
Thiol-disulfide exchange is a chemical reaction in which a thiolate anion attacks a sulfur atom of a disulfide bond. This process proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.govresearchgate.net The reaction is initiated by the deprotonated thiol (thiolate), which acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond. This leads to the formation of a transient, linear trisulfide-like transition state. nih.govresearchgate.net Subsequently, the original disulfide bond is cleaved, resulting in the formation of a new disulfide and the release of a new thiolate.
Several factors influence the rate and equilibrium of this exchange reaction:
pKa of the Thiols: The concentration of the reactive thiolate species is dependent on the pKa of the thiol and the pH of the solution. The reaction is generally accelerated under neutral to alkaline conditions, which favor the deprotonation of the thiol group to form the more nucleophilic thiolate anion. nih.govmdpi.com
Nucleophilicity of the Thiolate: The inherent reactivity of the thiolate anion plays a crucial role. For instance, the thiolate of NAC is a potent nucleophile, contributing to its effectiveness as a disulfide-breaking agent. tandfonline.com
Steric and Electronic Factors: The structure of the R groups attached to the sulfur atoms can influence the accessibility of the disulfide bond and the stability of the transition state. mdpi.comresearchgate.net Electron-donating groups can stabilize the resulting disulfide product. mdpi.com
The synthesis of a heterodimeric disulfide like this compound would typically involve the reaction of the thiolate of one compound (e.g., captopril) with a disulfide of the other (e.g., N-acetylcysteine disulfide) or vice-versa. Alternatively, it can form through the oxidation of a mixture of the two thiols.
Reaction Kinetics of Mixed Disulfide Formation between Captopril and N-Acetylcysteine
While specific kinetic studies detailing the rate constants and reaction order for the formation of this compound are not extensively available in the reviewed literature, the kinetic behavior can be inferred from the general principles of thiol-disulfide exchange and the known reactivity of the individual compounds.
Studies on the oxidation of captopril to its homodimer, captopril disulfide, have shown that the reaction is dependent on factors such as pH, oxygen partial pressure, and the presence of metal ions like cupric ions, which can catalyze the oxidation. nih.gov The oxidation of captopril to its disulfide has been observed to follow both first-order and zero-order kinetics depending on the concentration of captopril. nih.gov Similarly, the formation of the mixed disulfide with NAC would likely be influenced by these factors in a biological system.
The reactivity of captopril's thiol group is well-established. Studies on its oxidation by platinum(IV) complexes have demonstrated that the fully deprotonated form of captopril is significantly more reactive than its protonated thiol form. rsc.org This underscores the importance of pH in governing the kinetics of reactions involving captopril's sulfhydryl group.
Given that the thiolate of NAC is a strong nucleophile, it is expected to readily participate in thiol-disulfide exchange reactions. tandfonline.comresearchgate.net The formation of this compound in vivo is a plausible metabolic pathway, resulting from the interaction of the thiol-containing drug captopril with the disulfide forms of NAC or other endogenous thiols in a complex series of exchange reactions.
Below is a table summarizing the expected influencing factors on the reaction kinetics:
| Factor | Expected Influence on Reaction Rate | Rationale |
| pH | Rate increases with increasing pH (in the physiological range) | Higher pH increases the concentration of the more nucleophilic thiolate anions of both captopril and NAC. nih.govnih.gov |
| Concentration of Reactants | Rate increases with higher concentrations of captopril and an appropriate disulfide form of NAC (or vice versa). | The reaction is expected to follow second-order kinetics. nih.gov |
| Presence of Oxidizing Agents/Metal Ions | May catalyze the formation of disulfide precursors, potentially increasing the overall rate of mixed disulfide formation. | Metal ions like Cu²⁺ are known to catalyze the oxidation of captopril to its disulfide. nih.gov |
| Temperature | Rate increases with temperature. | As with most chemical reactions, increased temperature provides more kinetic energy for the molecules to overcome the activation energy barrier. |
| Solvent/Environment | A hydrophobic environment may accelerate the reaction. | Hydrophobic environments can catalyze thiol-disulfide exchange by distributing the charge of the transition state. researchgate.net |
Synthetic Methodologies and Isolation Strategies for Captopril N Acetylcysteine Disulfide
Laboratory-Scale Chemical Synthesis Approaches for Thiol-Disulfide Conjugates
The formation of a disulfide bond between captopril (B1668294) and N-acetylcysteine involves the oxidation of their respective thiol groups. A common and effective method for creating unsymmetrical disulfides at a laboratory scale is through thiol-disulfide exchange or controlled oxidation of a mixture of two different thiols.
Optimized Reaction Conditions for Disulfide Bond Formation
The synthesis of Captopril-N-acetylcysteine Disulfide can be achieved through the controlled oxidation of a mixture of captopril and N-acetylcysteine. The reaction conditions must be carefully optimized to maximize the yield of the desired heterodimer. Key parameters that influence the reaction include the choice of oxidant, solvent, pH, and temperature.
In aqueous solutions, captopril's thiol group is susceptible to oxidation, a reaction that can be catalyzed by the presence of oxygen and metal ions. The oxidation product, captopril disulfide, is a known degradation product of captopril. This inherent reactivity can be harnessed in a controlled manner to form the mixed disulfide with N-acetylcysteine.
The reaction rate is significantly influenced by pH. An increase in pH generally leads to a more predominant first-order reaction process. A proposed mechanism involves the catalyzed oxidation by both molecular oxygen and metal ions. Therefore, conducting the reaction in a slightly alkaline aqueous buffer could be advantageous.
Common oxidizing agents used for disulfide bond formation include hydrogen peroxide, dimethyl sulfoxide (B87167) (DMSO), and exposure to air (oxygen). The choice of oxidant is critical to control the reaction rate and selectivity. Mild oxidizing conditions are generally preferred to avoid over-oxidation of the thiol groups to sulfonic acids.
A potential synthetic approach involves dissolving equimolar amounts of captopril and N-acetylcysteine in an aqueous buffer (e.g., phosphate (B84403) buffer at a pH between 7 and 8). The reaction can be initiated by the addition of a mild oxidizing agent or by bubbling air through the solution. The temperature is typically maintained at or slightly above room temperature to ensure a reasonable reaction rate without promoting degradation.
Table 1: Proposed Optimized Reaction Conditions for this compound Synthesis
| Parameter | Proposed Condition | Rationale |
|---|---|---|
| Reactants | Captopril, N-acetylcysteine | Thiol-containing precursors for disulfide bond formation. |
| Stoichiometry | 1:1 molar ratio | To maximize the statistical probability of heterodimer formation. |
| Solvent | Aqueous buffer (e.g., Phosphate) | Provides a suitable medium for the reaction and allows for pH control. |
| pH | 7.0 - 8.0 | A slightly alkaline pH can facilitate the thiolate formation, which is more reactive in disulfide exchange. |
| Oxidant | Air (O₂) or dilute H₂O₂ | Mild oxidizing agents to control the rate of disulfide formation and minimize side reactions. |
| Temperature | 25 - 40 °C | To ensure a sufficient reaction rate without causing degradation of reactants or products. |
| Catalyst | Trace metal ions (optional) | Can catalyze the oxidation, but should be used with caution to avoid uncontrolled reactions. |
Minimization of Undesired Homodimer Formation
A significant challenge in the synthesis of unsymmetrical disulfides is the concurrent formation of symmetrical homodimers: Captopril Disulfide and N-acetylcysteine Disulfide. Several strategies can be employed to minimize the formation of these undesired byproducts.
One common approach is to use one of the thiols in excess. However, this complicates the purification process as the excess thiol must be removed. A more sophisticated strategy involves a stepwise approach where one of the thiols is first activated. For instance, captopril could be reacted with a reagent like 1-chlorobenzotriazole (B28376) to form an activated benzotriazolated thiol intermediate. This intermediate would then be reacted with N-acetylcysteine to form the unsymmetrical disulfide, which in theory, should minimize the formation of symmetrical disulfides.
Another strategy involves controlling the addition of the reactants. For example, one thiol can be added slowly to a solution of the other thiol in the presence of the oxidizing agent. This can help to maintain a low concentration of the added thiol, thereby statistically favoring the reaction with the thiol already in solution.
The pKa of the thiol groups of captopril and N-acetylcysteine can also be exploited. The thiol with the lower pKa will exist to a greater extent as the more reactive thiolate anion at a given pH. By carefully selecting the pH, it may be possible to favor the reaction pathway that leads to the heterodimer.
Downstream Processing and Purification Techniques
Following the synthesis, a mixture containing the desired this compound, unreacted starting materials (captopril and N-acetylcysteine), and the homodimer byproducts (Captopril Disulfide and N-acetylcysteine Disulfide) is typically obtained. A robust purification strategy is essential to isolate the target compound.
Chromatographic Separation Methods for Disulfide Mixtures
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of captopril and its various disulfide forms. Reversed-phase HPLC is particularly effective for this purpose.
A common stationary phase for the separation of these compounds is a C18 column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as methanol (B129727) or acetonitrile (B52724). The pH of the aqueous buffer is a critical parameter for achieving good separation, as it affects the ionization state of the carboxylic acid groups present in all the compounds of interest. Acidic conditions, often achieved by the addition of trifluoroacetic acid or phosphoric acid, are frequently used to suppress the ionization of the carboxyl groups and improve peak shape.
Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to achieve a good resolution of all components in the mixture within a reasonable analysis time. The detection of the separated compounds is typically performed using a UV detector, with the wavelength set to around 220 nm, where the amide bonds in the molecules absorb light.
Table 2: Exemplary HPLC Parameters for the Separation of Captopril and its Disulfides
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | A time-programmed gradient from a high percentage of A to a higher percentage of B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Temperature | 25 °C |
Crystallization and Recrystallization Procedures
Crystallization is a crucial final step for obtaining highly pure this compound in a solid, stable form. The choice of solvent or solvent system is paramount for successful crystallization. The ideal solvent should dissolve the compound at an elevated temperature but have low solubility at a lower temperature, allowing for the formation of crystals upon cooling.
For compounds like captopril and its derivatives, which are polar molecules, a mixture of a polar solvent in which the compound is soluble (e.g., a short-chain alcohol like ethanol (B145695) or isopropanol) and a less polar anti-solvent in which the compound is insoluble (e.g., a hydrocarbon like hexane (B92381) or heptane) is often effective.
The process typically involves dissolving the crude product in a minimal amount of the hot solvent. The solution is then slowly cooled to allow for the gradual formation of well-defined crystals. If the compound does not crystallize upon cooling, the slow addition of an anti-solvent can induce crystallization. Seeding the solution with a small crystal of the pure compound can also promote crystallization.
Recrystallization, which is essentially a repeated crystallization process, can be employed to further enhance the purity of the final product. The collected crystals from the first crystallization are redissolved in the hot solvent system and the crystallization process is repeated. This helps to remove any remaining impurities that may have been trapped in the crystal lattice during the initial crystallization. The purity of the resulting crystals can be assessed by techniques such as HPLC and melting point determination.
Advanced Analytical Characterization of Captopril N Acetylcysteine Disulfide
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the detailed structural analysis of Captopril-N-acetylcysteine disulfide, providing insights into its atomic composition, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are utilized to map the chemical environment of each proton and carbon atom within the molecule.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical shifts, spin-spin coupling patterns, and integration. This allows for the assignment of protons to the captopril (B1668294) and N-acetylcysteine moieties. Key signals would include those for the methyl protons of the acetyl group, the methylene (B1212753) and methine protons of the proline ring in captopril, and the protons adjacent to the sulfur atoms.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. This helps to confirm the carbon skeleton of the entire molecule, including the carbonyl carbons of the amide, carboxylic acid, and acetyl groups.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, further confirming the structural assignment.
High-Resolution Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight of this compound, which has a chemical formula of C₁₄H₂₂N₂O₆S₂ and an exact mass of 378.0923 g/mol . This technique provides unequivocal confirmation of the elemental composition.
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique well-suited for analyzing polar molecules like this compound. It allows for the gentle transfer of the analyte from a liquid phase into the gas phase as multiply charged ions with minimal fragmentation. This is particularly useful for accurate molecular weight determination.
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): While less common for small molecules compared to ESI, MALDI can also be used. The analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte.
Tandem Mass Spectrometry (MS/MS) is a powerful technique to confirm the disulfide linkage and elucidate the fragmentation pathways of this compound. In an MS/MS experiment, the parent ion corresponding to the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide structural information.
Key fragmentation patterns would involve the cleavage of the disulfide bond, as well as fragmentations within the captopril and N-acetylcysteine moieties. The observation of fragment ions corresponding to the individual captopril and N-acetylcysteine components, as well as fragments containing the intact disulfide bridge, provides definitive evidence for the structure.
Table 1: Representative Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Interpretation |
| HRMS | ESI+ | 379.0996 | [M+H]⁺ |
| MS/MS | CID of 379.0996 | Varies | Fragment ions confirming the disulfide linkage and constituent parts. |
Chromatographic Separation and Quantification Methodologies
Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex matrices, such as biological fluids or reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique. A reversed-phase HPLC method, often coupled with UV or mass spectrometric detection, is typically employed.
Stationary Phase: C18 columns are commonly used, providing good retention and separation based on the molecule's hydrophobicity.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or acetic acid to control pH and improve peak shape) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often optimal.
Detection:
UV Detection: The presence of chromophores in the molecule allows for detection using a UV detector, typically in the range of 210-220 nm.
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides high selectivity and sensitivity, allowing for both quantification and confirmation of the analyte's identity based on its mass-to-charge ratio.
Table 2: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time-programmed gradient from low to high %B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm or ESI-MS |
| Injection Volume | 10 µL |
This methodology allows for the effective separation of this compound from its parent compounds, captopril and N-acetylcysteine, and other related impurities.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation and analysis of this compound from related compounds. nih.gov The complexity of biological and pharmaceutical samples requires diverse detection modes to achieve the necessary sensitivity and selectivity.
UV-Visible and Fluorescence Detection for Quantitative Analysis
Quantitative analysis of this compound can be achieved using HPLC coupled with UV-Visible detection. Since the disulfide and its parent thiol compounds, Captopril and N-acetylcysteine, lack strong, distinctive chromophores, detection is typically performed at low UV wavelengths, such as 220 nm. phmethods.netresearchgate.net Method development for the mixed disulfide would draw upon established procedures for Captopril and its primary degradation product, Captopril disulfide. researchgate.net These methods utilize reversed-phase columns, such as C18, with an isocratic mobile phase often consisting of a mixture of an organic solvent (e.g., Methanol (B129727) or Acetonitrile) and an aqueous component with an acid modifier like trifluoroacetic acid to ensure good peak shape. phmethods.netresearchgate.net
For enhanced sensitivity and selectivity, fluorescence detection is a powerful alternative, though it typically requires pre-column derivatization as the target analyte is not naturally fluorescent. researchgate.net Thiol-specific derivatizing agents like N-(1-pyrenyl)maleimide (NPM) or monobromobimane (B13751) can be used to tag the parent thiol compounds before they form the disulfide, or after the disulfide bond is reduced back to its constituent thiols. nih.govsemanticscholar.org The resulting fluorescent adducts can be detected at very low concentrations. For instance, N-acetylcysteine (NAC) derivatized with NPM can be analyzed by HPLC with fluorescence detection, offering a linear calibration curve over a nanomolar range and a low limit of quantitation. nih.gov
Table 1: Example HPLC-UV Conditions for Related Compounds This table is interactive. You can sort and filter the data.
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
|---|---|---|---|---|---|---|
| Captopril | Waters Acquity UHPLC BEH C18 (1.7 µm, 2.1 x 50 mm) | Methanol:Water:Trifluoroacetic acid (55:45:0.05) | 0.1 | 220 | 1.744 | phmethods.net |
| Captopril Disulfide | Waters Acquity UHPLC BEH C18 (1.7 µm, 2.1 x 50 mm) | Methanol:Water:Trifluoroacetic acid (55:45:0.05) | 0.1 | 220 | 2.657 | phmethods.net |
Electrochemical Detection for Thiol and Disulfide Species
Electrochemical detection (ED) is inherently suitable for the analysis of electroactive species like thiols and disulfides. researchgate.net HPLC-ED provides high sensitivity and selectivity without the need for derivatization. The disulfide bond in this compound can be electrochemically reduced at the electrode surface, or the parent thiols can be oxidized. This allows for the direct measurement of the compound and its related thiol species. Various analytical methods, including voltammetry and flow injection analysis, have been employed for determining Captopril and N-acetylcysteine, underscoring the utility of electrochemical principles in their analysis. researchgate.net
Chemiluminescence-Based Detection Systems
For ultra-sensitive detection, HPLC can be coupled with chemiluminescence (CL) systems. A method using electrogenerated chemiluminescence (ECL) has been developed for the determination of Captopril. nih.gov In this technique, Captopril itself exhibits ECL in a nitrate (B79036) solution when a current is applied, eliminating the need for additional fluorescent additives. nih.gov This direct detection method offers a wide linear range and a very low detection limit, in the range of micrograms per milliliter. nih.gov Flow injection systems utilizing chemiluminescence have also been explored, where an oxidant reagent may be electrogenerated in situ to react with the analyte and produce light. researchgate.net Such a system could be adapted for the highly sensitive measurement of this compound following its separation by HPLC.
Capillary Electrophoresis (CE) for Speciation and Quantitation of Thiol/Disulfide Analytes
Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species like Captopril and N-acetylcysteine and their disulfide derivatives. nih.gov CE separates analytes based on their charge-to-size ratio in a capillary filled with a buffer solution under the influence of a high electric field. This technique has been successfully applied to separate and determine N-acetylcysteine from its related impurities, including its disulfide dimer, N,N-diacetylcystine. nih.gov A typical method might use a borate (B1201080) buffer at a controlled pH to ensure the analytes are ionized for effective separation. nih.gov The high efficiency of CE allows for excellent resolution between structurally similar compounds, making it an ideal tool for the speciation and quantitation of Captopril, N-acetylcysteine, Captopril disulfide, N,N-diacetylcystine, and the mixed this compound in a single run.
Electrochemical Characterization and Voltammetric Studies
The redox-active nature of the disulfide bond and the precursor thiol groups makes electrochemical methods essential for characterizing this compound.
Cyclic Voltammetry and Differential Pulse Voltammetry for Redox Behavior
Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful electroanalytical techniques used to investigate the redox behavior of compounds. researchgate.net The electrochemical behavior of Captopril has been studied using CV on various electrodes, revealing its oxidation and reduction processes. jlu.edu.cn For this compound, CV can be used to probe the potential at which the disulfide bond is reduced to form the corresponding Captopril and N-acetylcysteine thiols. Conversely, the oxidation of these thiols back to the disulfide can also be studied.
DPV, a more sensitive technique than CV, is often used for quantitative determination. trdizin.gov.tr Studies on Captopril have utilized DPV to develop sensitive analytical methods with detection limits in the picomolar to nanomolar range. trdizin.gov.trrsc.org By studying the peak currents and potentials obtained from DPV, detailed information about the redox mechanism and concentration of this compound can be obtained. The electrochemical response is typically dependent on factors such as the pH of the supporting electrolyte and the scan rate, and optimizing these parameters is crucial for method development. researchgate.net
Table 2: Example Voltammetric Method Parameters for a Related Compound This table is interactive. You can sort and filter the data.
| Analyte | Technique | Electrode | Key Findings | Concentration Range | Detection Limit | Reference |
|---|---|---|---|---|---|---|
| Captopril | Differential Pulse Voltammetry | Molecularly Imprinted Polymer on Glassy Carbon Electrode | High selectivity and sensitivity for Captopril detection. | Up to 50 pM | 2.62 pM | trdizin.gov.tr |
| Captopril | Ratiometric Electrochemical Platform | Modified Graphite Electrode | "Signal on-off" ratiometric detection of Captopril. | 1–450 nM | 0.3 nM | rsc.org |
| Captopril | Cyclic Voltammetry | Glassy Carbon Electrode | Study of electrochemical behavior in the presence of a mediator. | (Not for quantitation) | (Not applicable) | researchgate.net |
Stripping Voltammetry for Enhanced Sensitivity in Detection
Following a comprehensive search of scientific literature, it has been determined that there are no specific research articles, detailed studies, or established data available on the advanced analytical characterization of the compound "this compound" using stripping voltammetry. The existing body of research extensively covers the electrochemical analysis of Captopril and N-acetylcysteine as individual entities, as well as the symmetrical disulfide of Captopril. However, specific methodologies and findings related to the voltammetric behavior and sensitive detection of the mixed disulfide, this compound, are not present in the available scientific publications.
Therefore, it is not possible to provide a detailed, data-supported section on the stripping voltammetry of this particular compound as requested. The generation of such content would require speculative analysis extrapolated from the behavior of its parent compounds, which would not meet the required standards of scientific accuracy and reliance on published research findings.
While the principles of stripping voltammetry are well-established for the analysis of thiol-containing compounds and their disulfides, the specific application and optimization of these techniques for this compound, including potential-current relationships, electrode modification effects, and limits of detection, have not been documented.
Future research may explore the electrochemical properties of this mixed disulfide, which could lead to the development of sensitive analytical methods such as stripping voltammetry for its detection and quantification. Until such research is published, a detailed and scientifically validated account on this specific topic cannot be provided.
Biochemical Reactivity and Mechanistic Investigations of Captopril N Acetylcysteine Disulfide
Thiol-Disulfide Exchange Reactions with Biological Thiols
Thiol-disulfide exchange is a fundamental reaction in biological systems, crucial for processes such as protein folding, enzyme regulation, and maintaining redox homeostasis. The Captopril-N-acetylcysteine Disulfide is susceptible to this type of reaction, where a free thiol group attacks the disulfide bond, leading to the formation of a new disulfide and the release of a free thiol.
This compound readily reacts with endogenous thiols like glutathione (B108866) (GSH) and cysteine. These reactions are spontaneous and proceed via a thiol-disulfide interchange mechanism. nih.gov When this compound encounters glutathione, the glutathione thiolate anion (GS⁻) acts as a nucleophile, attacking the disulfide bond. This results in the formation of a new mixed disulfide (either captopril-glutathione disulfide or N-acetylcysteine-glutathione disulfide) and the release of the other thiol component (N-acetylcysteine or captopril (B1668294), respectively).
The table below summarizes the expected products of the thiol-disulfide exchange reactions between this compound and key physiological thiols.
| Reactants | Primary Products |
| This compound + Glutathione | Captopril-Glutathione Disulfide + N-acetylcysteine OR N-acetylcysteine-Glutathione Disulfide + Captopril |
| This compound + Cysteine | Captopril-Cysteine Disulfide + N-acetylcysteine OR N-acetylcysteine-Cysteine Disulfide + Captopril |
While specific kinetic studies on the reduction of this compound are not extensively documented, the kinetics of similar thiol-disulfide exchange reactions have been characterized. The rate of these reactions is dependent on several factors, including the pH of the medium, the pKa of the attacking thiol, and the steric hindrance around the disulfide bond.
The oxidation of captopril to its disulfide form has been studied, and it is known to follow both first-order and zero-order kinetics depending on the concentration of captopril, pH, and the presence of metal ions like cupric ions. nih.gov The reverse reaction, the reduction of the disulfide, is a key step in the mechanism of action of many thiol-containing drugs. The potentiation of captopril's effects by N-acetylcysteine can be attributed to the latter's ability to increase the availability of reduced sulfhydryl groups, thereby facilitating the reduction of disulfide-linked forms of captopril. nih.gov
Interaction with Protein Disulfide Bonds In Vitro
The ability of thiol-containing compounds and their disulfides to interact with protein disulfide bonds is of significant interest, as it can lead to the modulation of protein structure and function.
Captopril itself, possessing a reactive thiol group, can directly interact with protein disulfide bonds through a disulfide-thiol exchange reaction. nih.gov This can lead to the reduction of the protein's disulfide bridges, which in turn can alter its three-dimensional structure and biological activity. acs.orgnih.gov The this compound can participate in similar exchange reactions, potentially leading to the formation of a mixed disulfide between captopril or N-acetylcysteine and a cysteine residue on the protein. This modification can disrupt the native disulfide pairing within the protein, leading to conformational changes.
Insulin: In vitro studies have demonstrated that captopril can reduce the disulfide bridges of insulin, a protein with both intrachain and interchain disulfide bonds. acs.orgnih.gov This interaction leads to the separation of insulin's A and B chains and modification of the cysteine residues. acs.orgresearchgate.net Mass spectrometry analysis has confirmed that captopril can modify cysteine residues involved in both types of disulfide bonds, suggesting it does not have a strong preference. nih.gov This disruption of insulin's structure can lead to the formation of protein aggregates. acs.org
Immunoglobulin G (IgG): Similar to its effect on insulin, captopril has been shown to reduce the disulfide bridges in IgG, a large multimeric protein. acs.org IgG consists of heavy and light chains linked by disulfide bonds. Treatment with captopril leads to the separation of these subunits, which can be observed through techniques like SDS-PAGE. nih.gov This modulation of IgG's quaternary structure could potentially impact its function within the immune system. acs.org
The following table summarizes the observed effects of captopril on these model proteins.
| Model Protein | Disulfide Bond Structure | Effect of Captopril |
| Insulin | Intrachain and interchain disulfide bonds | Reduction of disulfide bridges, separation of A and B chains, protein aggregation. acs.orgnih.gov |
| IgG | Interchain disulfide bonds linking heavy and light chains | Reduction of disulfide bridges, separation of subunits, modulation of quaternary structure. acs.orgnih.gov |
Influence on Intracellular Redox State and Antioxidant Capacity
The administration of thiol-containing compounds like captopril and N-acetylcysteine can significantly influence the intracellular redox state and bolster antioxidant defenses. Both molecules have demonstrated antioxidant properties. nih.gov
Captopril and N-acetylcysteine can enhance glutathione-dependent antioxidant defenses. nih.gov N-acetylcysteine serves as a precursor for glutathione synthesis, thereby increasing the intracellular pool of this critical antioxidant. unimi.it Studies have shown that both captopril and enalapril (B1671234) can increase the total glutathione content in various tissues. nih.gov
The synergistic antioxidant and anti-inflammatory effects of N-acetylcysteine and captopril have also been noted. ekb.egnih.gov This combined action is likely due to their ability to scavenge free radicals and to maintain a reduced intracellular environment through the regeneration of thiols. The this compound, as a source of both captopril and N-acetylcysteine upon reduction, would be expected to contribute to these effects. By participating in thiol-disulfide exchange reactions, it can influence the balance between reduced and oxidized thiols, a key determinant of the cellular redox state.
Assessment of Its Impact on Thiol/Disulfide Pools and Oxidative Stress Markers
The presence of this compound within a biological system can influence the delicate balance of thiol/disulfide pools, which are critical for maintaining cellular redox homeostasis. The disulfide bond in this compound can participate in thiol-disulfide exchange reactions with other low-molecular-weight thiols, such as glutathione (GSH), and with cysteine residues in proteins.
In vitro studies on captopril have shown that it readily forms mixed disulfides with endogenous thiols like cysteine and glutathione. nih.gov The formation of such disulfides inherently leads to a decrease in the concentration of free thiols and an increase in the disulfide pool. For instance, while N-acetylcysteine has been observed to increase the reduced form of glutathione in human erythrocytes, captopril has been shown to increase the oxidized form (GSSG), indicating a shift in the redox balance. nih.gov It is plausible that this compound would act similarly, participating in exchange reactions that could transiently increase the levels of other disulfides, such as GSSG or cystine, while regenerating one of the parent thiols.
The impact on oxidative stress markers is intrinsically linked to the availability of free thiols. A decrease in the reduced thiol pool, particularly GSH, can impair the cell's capacity to neutralize reactive oxygen species (ROS), leading to increased oxidative stress. However, the reversible nature of the disulfide bond means that this compound could also serve as a reservoir for its parent compounds. Under reductive conditions, the disulfide can be cleaved to release captopril and N-acetylcysteine, both of which possess antioxidant properties. The thiol group of captopril is a known scavenger of free radicals, a property not shared by non-thiol angiotensin-converting enzyme (ACE) inhibitors.
| Parameter | Observation | Implication for this compound |
| Thiol-Disulfide Exchange | Captopril forms mixed disulfides with endogenous thiols like glutathione and cysteine in vitro. nih.gov | The disulfide is likely to engage in exchange reactions, altering the ratio of reduced to oxidized thiols. |
| Glutathione Redox Balance | Captopril has been shown to increase the concentration of oxidized glutathione (GSSG) in erythrocytes. nih.gov | The disulfide may contribute to a shift towards a more oxidized cellular environment. |
| Protein Thiol Status | Captopril can form reversible disulfide bonds with albumin and other proteins. nih.gov | This compound could potentially interact with protein thiols, affecting their function. |
Direct and Indirect Scavenging Potential for Reactive Oxygen and Nitrogen Species
The direct scavenging potential of this compound for reactive oxygen and nitrogen species (ROS/RNS) is expected to be significantly lower than that of its parent thiol compounds. The antioxidant activity of both captopril and N-acetylcysteine is primarily attributed to their free sulfhydryl (-SH) groups, which can donate a hydrogen atom to neutralize free radicals. In the disulfide form, this thiol group is oxidized and incorporated into the disulfide bond (-S-S-), rendering it largely unreactive towards ROS and RNS.
However, the compound possesses an indirect antioxidant potential. This is realized upon the reductive cleavage of the disulfide bond, which regenerates the free thiols of captopril and N-acetylcysteine. N-acetylcysteine is a well-established antioxidant that not only scavenges radicals directly but also serves as a precursor for the synthesis of glutathione (GSH), a cornerstone of the cellular antioxidant defense system. Captopril's thiol group also contributes to its antioxidant effects, making it unique among ACE inhibitors.
| Species | Direct Scavenging by Disulfide | Indirect Scavenging (post-reduction) |
| Reactive Oxygen Species (ROS) | Low to negligible | High (via regenerated Captopril and N-acetylcysteine) |
| Reactive Nitrogen Species (RNS) | Low to negligible | Moderate (via regenerated Captopril and N-acetylcysteine) |
In Vitro Metabolic Bioconversion Pathways (excluding human clinical metabolism)
The metabolic fate of this compound is central to its biological activity. In vitro studies on captopril and other thiol drugs provide a framework for understanding the likely bioconversion pathways of this mixed disulfide.
Reductive Cleavage of the Disulfide Bond to Regenerate Parent Thiols
The primary metabolic pathway for mixed disulfides is the reductive cleavage of the disulfide bond. This process regenerates the original thiol compounds. In the case of this compound, this would yield one molecule of captopril and one molecule of N-acetylcysteine. This reaction is crucial as it liberates the pharmacologically active forms of both parent molecules.
This reductive process can occur both non-enzymatically, through thiol-disulfide exchange with other low-molecular-weight thiols like GSH, and enzymatically. The high intracellular concentration of GSH makes it a likely participant in the non-enzymatic reduction of the disulfide.
Investigation of Enzyme-Mediated Disulfide Reduction
In vitro studies on captopril metabolism have revealed that the formation of its mixed disulfide with glutathione is catalyzed by a GSSG-specific enzyme, suggested to be thioltransferase (also known as glutaredoxin). nih.gov This enzyme facilitates the thiol-disulfide interchange between captopril and oxidized glutathione (GSSG). nih.gov
It is highly probable that the reverse reaction, the reduction of a mixed disulfide like this compound, is also enzyme-mediated. The thioredoxin and glutaredoxin systems are major enzymatic pathways for the reduction of disulfide bonds in the cytosol and mitochondria. These systems utilize NADPH as the ultimate reducing equivalent to maintain a reducing intracellular environment. Therefore, it is anticipated that enzymes such as thioredoxin reductase and glutathione reductase would be involved in the cleavage of this compound.
| Enzymatic System | Role in Disulfide Metabolism | Relevance to this compound |
| Thioltransferase (Glutaredoxin) | Catalyzes the formation of Captopril-glutathione disulfide via thiol-disulfide exchange with GSSG. nih.gov | May also be involved in the reduction of the disulfide, depending on the cellular redox state. |
| Thioredoxin System | A major cellular system for reducing disulfide bonds in proteins and other molecules. | A likely candidate for the enzymatic reduction of the disulfide bond to regenerate the parent thiols. |
| Glutathione Reductase | Maintains a high intracellular ratio of GSH to GSSG, which can drive the non-enzymatic reduction of other disulfides. | Indirectly promotes the reductive cleavage of the disulfide by maintaining a high concentration of reduced glutathione. |
Potential for Other Metabolic Transformations (e.g., Sulfone Oxidation)
While reductive cleavage is the most prominent metabolic pathway for disulfides, other transformations are possible. The sulfur atoms in the disulfide bond are in a relatively low oxidation state and can be susceptible to oxidation. It is conceivable that the disulfide could be oxidized to form a thiosulfinate, which could then undergo further oxidation to a thiosulfonate.
Another potential, though less common, metabolic pathway for sulfur-containing compounds is oxidation to sulfones. However, there is currently no direct evidence from in vitro studies to suggest that this compound undergoes significant oxidation to sulfone or other oxidized sulfur species as a primary metabolic route. The predominant pathway remains the reductive cleavage back to the parent thiols. The oxidation of captopril itself primarily leads to the formation of its symmetrical disulfide, captopril disulfide. nih.gov
Pharmacological Non Clinical Implications and Mechanisms of Captopril N Acetylcysteine Disulfide
Evaluation as a Prodrug Candidate for Captopril (B1668294) or N-Acetylcysteine
The design of Captopril-N-acetylcysteine Disulfide is centered on the prodrug concept, aiming to chemically link two therapeutic agents, Captopril and N-acetylcysteine, to optimize their delivery and efficacy.
Disulfide prodrugs are a strategic approach in drug design, created to enhance the therapeutic properties of thiol-containing drugs. This strategy involves the formation of a disulfide bond between two thiol-containing molecules or a thiol-containing drug and another molecule. The primary goal is to mask the reactive thiol group, which can improve stability, reduce odor, and modify pharmacokinetic properties such as absorption and distribution.
The disulfide linkage is designed to be stable in the gastrointestinal tract and systemic circulation but is readily cleaved in the intracellular environment where reducing agents like glutathione (B108866) are abundant. This targeted release mechanism can enhance the drug's site-specific delivery and therapeutic effect. In the case of this compound, the design principle involves linking the sulfhydryl group of Captopril with that of N-acetylcysteine, creating a single molecule that can be later metabolized to release both active compounds.
N-acetylcysteine (NAC) itself is considered a prodrug for cysteine, which is a precursor for the synthesis of glutathione, a major endogenous antioxidant. mdpi.com The application of NAC as a mucolytic agent is based on its ability to reduce disulfide bonds in mucus, thereby decreasing its viscosity. mdpi.comunimi.it This inherent disulfide-breaking capability of NAC underscores the chemical rationale for its use in a disulfide-linked prodrug.
The utility of a disulfide prodrug is contingent on its efficient bioconversion back to the active parent compounds in vivo. For this compound, this would involve the reductive cleavage of the disulfide bond to release Captopril and N-acetylcysteine.
While specific bioconversion studies on the this compound molecule are not extensively detailed in the provided search results, the metabolism of both parent compounds provides insights into the likely pathways. Captopril is known to be metabolized to disulfides, including captopril-cysteine disulfide and the captopril dimer disulfide. drugbank.comnih.gov This indicates that the necessary enzymatic machinery to process disulfide bonds related to captopril exists in the body.
N-acetylcysteine can form various disulfides and conjugates in vivo, such as N,N'-diacetyl cysteine and N-acetylcysteine-cysteine. mdpi.com Studies have shown that NAC can decrease cysteine-protein binding in human plasma in a concentration-dependent manner through thiol-disulfide exchange reactions. mdpi.com In animal models, NAC treatment has been shown to increase glutathione content in various tissues, demonstrating its bioavailability and metabolic activity. unimi.itnih.gov Given these metabolic pathways, it is highly probable that this compound would undergo reduction in biological systems to yield its constituent active molecules.
In Vitro Interactions with Angiotensin-Converting Enzyme (ACE)
The primary pharmacological target of Captopril is the angiotensin-converting enzyme (ACE). Understanding the interaction of this compound with ACE is crucial to determining its pharmacological profile.
Captopril is a potent and competitive inhibitor of ACE, effectively blocking the conversion of angiotensin I to the vasoconstrictor angiotensin II. drugbank.comwikipedia.org The inhibitory activity of Captopril is largely attributed to its free sulfhydryl group, which interacts with the zinc ion in the active site of the ACE enzyme. jst.go.jppjmhsonline.com
In the this compound molecule, the sulfhydryl group of Captopril is masked by the disulfide bond. This chemical modification would likely prevent the direct interaction of the molecule with the zinc ion in the ACE active site. Therefore, it is expected that this compound itself would have significantly lower direct inhibitory activity on ACE compared to Captopril. The prodrug would need to be bioconverted to release free Captopril to exert its full ACE inhibitory effect. While N-acetylcysteine itself does not directly inhibit ACE, some studies suggest that thiol compounds, in general, can have complex interactions with enzymes. jst.go.jp
The crystal structures of captopril and its dimer, captopril disulfide, reveal differences in the conformation of the side chains containing the sulfhydryl group. researchgate.net In captopril disulfide, the sulfhydryl groups are involved in the disulfide bond, which would sterically and electronically hinder its binding to the ACE active site. A similar hindrance would be expected for this compound.
The following table summarizes the expected differences in ACE inhibition based on the structural requirements for Captopril's activity.
| Compound | Expected Direct ACE Inhibitory Activity | Rationale |
|---|---|---|
| Captopril | High | Free sulfhydryl group available to bind to the zinc ion in the ACE active site. |
| This compound | Low to negligible | Sulfhydryl group is masked by the disulfide bond, preventing interaction with the ACE active site. |
Modulation of Nitric Oxide (NO) Bioavailability and Vasodilatory Pathways In Vitro or in Animal Models
Both Captopril and N-acetylcysteine have been shown to influence nitric oxide (NO) bioavailability and promote vasodilation through various mechanisms.
The co-administration of N-acetylcysteine has been found to potentiate the antihypertensive response to Captopril in spontaneously hypertensive rats, and this effect is dependent on nitric oxide. nih.gov NAC, as a donor of sulfhydryl groups, is thought to enhance NO-dependent vasodilation. nih.govnih.gov
In animal models of hypertension, chronic treatment with NAC has been shown to enhance NO-dependent vasodilation. nih.gov Similarly, studies have indicated that Captopril can increase NO bioavailability, which contributes to its vasodilatory effects. nih.gov The antioxidant properties of NAC may also play a role by reducing oxidative stress, which can inactivate NO. nih.govnih.gov
Given these findings, it is plausible that this compound, upon bioconversion, would release both Captopril and NAC, leading to a synergistic effect on NO bioavailability and vasodilation. The released NAC could enhance the NO-dependent effects of the released Captopril, potentially leading to a more pronounced vasodilatory response.
The following table outlines the potential effects of the parent compounds on NO and vasodilation, which would be the expected outcome following the bioconversion of this compound.
| Compound | Effect on Nitric Oxide (NO) | Vasodilatory Effect |
|---|---|---|
| Captopril | Increases NO bioavailability | Promotes vasodilation |
| N-acetylcysteine | Enhances NO-dependent vasodilation, acts as an antioxidant | Potentiates the vasodilatory effects of other agents |
Effects on Cellular Signaling Pathways Regulated by Thiol-Disulfide Switches
Thiol-disulfide switches are critical post-translational modifications that regulate protein function in response to the cellular redox environment. These switches involve the reversible oxidation of cysteine residues to form disulfide bonds, which can alter protein conformation and activity. The this compound molecule, containing a disulfide bridge, can theoretically participate in thiol-disulfide exchange reactions with protein thiols, thereby modulating the activity of various signaling proteins.
The interaction of this disulfide with cellular signaling pathways is predicated on the individual and combined properties of its constituent molecules, captopril and N-acetylcysteine. Both possess reactive sulfhydryl groups that are known to influence redox-sensitive signaling cascades nih.govnih.govmdpi.com.
The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation, immunity, and cell survival. Its activity is tightly controlled by the cellular redox state, with specific cysteine residues in the NF-κB protein and its inhibitor, IκB, being susceptible to redox modifications.
Both captopril and NAC have been independently shown to modulate NF-κB signaling nih.govmdpi.combjournal.orgnih.govresearchgate.net. Captopril has been observed to suppress NF-κB activation, contributing to its anti-inflammatory effects nih.govnih.govbjournal.org. N-acetylcysteine can also inhibit NF-κB activation, often by replenishing intracellular glutathione levels and directly scavenging reactive oxygen species (ROS) that act as second messengers in NF-κB activation mdpi.comnih.gov.
It is plausible that this compound could influence NF-κB signaling through thiol-disulfide exchange. By interacting with critical cysteine residues on proteins within the NF-κB pathway, such as IκB kinase (IKK), the disulfide could alter their phosphorylation status or conformation, thereby affecting the downstream activation of NF-κB.
| Pathway Component | Potential Effect of Thiol-Disulfide Exchange | Reference Compounds' Known Action |
| IκB Kinase (IKK) | Inhibition or activation through disulfide bond formation with regulatory cysteine residues. | NAC suppresses TNF-induced NF-κB activation through inhibition of IKKs nih.gov. |
| NF-κB Subunits (p50/p65) | Direct modification of cysteine residues in the DNA-binding domain, affecting its ability to bind to target gene promoters. | Captopril has been shown to inhibit NF-κB activation nih.govbjournal.org. |
| Upstream Activators (e.g., TRAF2) | Interference with protein-protein interactions necessary for signaling complex formation. | NAC can suppress NF-κB activation triggered by overexpression of TRAF2 nih.gov. |
The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) binds to the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2), targeting it for degradation. Keap1 contains several reactive cysteine residues that act as sensors for electrophiles and oxidants. Modification of these cysteines leads to a conformational change in Keap1, releasing Nrf2, which then translocates to the nucleus to activate the expression of antioxidant response element (ARE)-driven genes.
Given that this compound is a disulfide-containing molecule, it has the potential to interact with the reactive cysteine residues of Keap1 through thiol-disulfide exchange. This could mimic the effect of oxidative stress, leading to the dissociation of Nrf2 and the subsequent activation of the antioxidant response. N-acetylcysteine is known to influence the Nrf2 pathway, contributing to its antioxidant effects mdpi.com.
| Keap1 Cysteine Sensor | Potential Interaction with this compound | Consequence |
| Cys151 | Thiol-disulfide exchange leading to the formation of a mixed disulfide with Keap1. | Disruption of the Keap1-Nrf2 complex. |
| Cys273 & Cys288 | Modification of the cysteine residues critical for the structural integrity of the Keap1-Nrf2 binding pocket. | Release of Nrf2 and its nuclear translocation. |
Protein tyrosine phosphatases (PTPs) are a family of enzymes that control cellular signaling by dephosphorylating tyrosine residues on target proteins. The catalytic activity of many PTPs is dependent on a critical cysteine residue in their active site, which is highly susceptible to oxidation. Reversible oxidation of this catalytic cysteine to a sulfenic acid or a disulfide bond can inactivate the enzyme, thereby modulating signaling pathways.
The this compound could potentially interact with the active site cysteine of PTPs. Through a thiol-disulfide exchange reaction, it could form a mixed disulfide with the PTP, leading to its inactivation. This would, in turn, prolong the phosphorylation status of the PTP's substrates, thereby amplifying signaling through pathways regulated by tyrosine phosphorylation, such as the MAP kinase pathways.
| Protein Tyrosine Phosphatase | Catalytic Cysteine | Potential Effect of Disulfide Interaction |
| PTP1B | Cys215 | Reversible inactivation through the formation of a mixed disulfide. |
| SHP-1/SHP-2 | Cys453/Cys459 | Modulation of their activity, affecting downstream signaling from various growth factor and cytokine receptors. |
Numerous other proteins involved in cellular signaling are regulated by thiol-disulfide switches. For instance, the activity of the Tropomyosin receptor kinase A (TrkA) has been shown to be modulated by N-acetylcysteine through the disruption of a critical disulfide bond nih.govunimib.it. This suggests that thiol-active compounds can directly influence the function of receptor tyrosine kinases. It is conceivable that this compound could participate in similar thiol-disulfide exchange reactions with a range of receptor proteins and ion channels that possess regulatory cysteine residues.
Advanced Research Perspectives and Future Directions
Computational Chemistry and Molecular Modeling of Captopril-N-acetylcysteine Disulfide Interactions
Computational approaches are indispensable for predicting and understanding the molecular behavior of this compound. These in silico methods provide a framework for investigating its interactions with biological targets at an atomic level, guiding further experimental work.
Molecular docking and molecular dynamics (MD) simulations are powerful tools for exploring the binding affinity and stability of ligands with target proteins. While extensively used for captopril (B1668294) and its analogs with ACE, these techniques can be applied to the this compound to answer critical questions about its biochemical interactions. semanticscholar.orgresearchgate.net
Docking studies could predict whether the addition of the N-acetylcysteine moiety hinders or alters the binding of the captopril portion to the active site of ACE. drugbank.commdpi.com The active site of ACE has three main pockets (S1, S'1, and S'2) that are crucial for inhibitor binding. mdpi.com Simulations could reveal how the bulkier disulfide compound orients itself within this site and whether it establishes different, or perhaps more stable, interactions compared to captopril alone.
MD simulations can further elaborate on these findings by modeling the dynamic behavior of the protein-ligand complex over time in a simulated physiological environment. nih.gov These simulations can assess the stability of the binding, revealing fluctuations in protein structure and key intermolecular interactions, such as hydrogen bonds, that are critical for complex stability. semanticscholar.org A key area of investigation would be to compare the binding energy and conformational stability of the ACE-captopril complex versus the ACE-(this compound) complex.
Table 1: Potential Target Proteins for Molecular Docking and Dynamics Simulation
| Target Protein | Rationale for Investigation | Potential Insights from Simulation |
|---|---|---|
| Angiotensin-Converting Enzyme (ACE) | Primary target of the captopril moiety. | Determine if the disulfide can still inhibit ACE and assess the stability of the interaction. drugbank.com |
| Thioredoxin Reductase | Enzyme involved in reducing disulfide bonds. | Investigate if the mixed disulfide is a substrate and model the reduction mechanism. |
| Protein Disulfide Isomerase (PDI) | An enzyme that catalyzes thiol-disulfide exchange. | Explore the potential for the disulfide to interact with and modify PDI activity. |
The disulfide bond is the central reactive feature of this compound. Its susceptibility to reduction and its ability to participate in thiol-disulfide exchange reactions are governed by its redox potential. Computational quantum mechanics methods, such as Density Functional Theory (DFT), can be used to predict this potential.
Calculating the thiol-disulfide half-cell potential provides a quantitative measure of the compound's oxidizing or reducing strength relative to other biological thiols like glutathione (B108866). nih.gov This information is crucial for understanding its stability and reactivity in various cellular compartments with different redox environments. For instance, a comparison with the glutathione/glutathione disulfide (GSSG) redox couple would help predict whether the mixed disulfide is likely to be reduced by the glutathione system or, conversely, if it could act as an oxidizing agent for specific protein thiols. nih.govunimi.it
Furthermore, computational modeling can determine the reaction energetics of thiol-disulfide exchange between this compound and a protein cysteine residue. This would elucidate the thermodynamic favorability of S-thiolation events, where the captopril or N-acetylcysteine moiety is transferred to a target protein, a post-translational modification that can significantly alter protein function.
Development of Novel Analytical Probes and Biosensors for its Detection in Complex Biological Matrices
The accurate quantification of this compound in biological fluids like plasma and urine is essential for understanding its pharmacokinetics and metabolic fate. Current methods predominantly rely on chromatography techniques. nih.gov
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the current standards for separating and quantifying captopril and its various disulfide metabolites, including the mixed disulfide with N-acetylcysteine. nih.govphmethods.net These methods often involve a reduction step to measure total captopril or derivatization to enhance detection by UV or fluorescence detectors. nih.gov
Table 2: Comparison of Current and Future Analytical Techniques
| Technique | Principle | Advantages | Current Status / Future Direction |
|---|---|---|---|
| HPLC/UHPLC with UV/Fluorescence Detection | Chromatographic separation followed by spectrophotometric detection. | Established, reliable, good for quantification. | Current standard method. nih.govphmethods.net Future improvements could focus on greener solvents and faster run times. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Chromatographic separation coupled with mass-based detection. | High specificity and sensitivity, allows for structural confirmation. | Used for metabolite identification. pcdn.co Future development of targeted LC-MS/MS assays for high-throughput analysis. |
| Electrochemical Biosensors | Utilizes specific biological recognition elements (e.g., enzymes, antibodies) on an electrode surface to generate a measurable signal upon binding. | High specificity, potential for real-time monitoring, portability. | Future direction: Development of sensors with immobilized antibodies or enzymes specific to the mixed disulfide. |
Future research should focus on developing novel analytical probes and biosensors that offer higher specificity and sensitivity, and potentially enable real-time monitoring. Biosensors could be designed using immobilized antibodies that specifically recognize the unique structure of the mixed disulfide. Another approach involves enzyme-based sensors that could, for example, use a specific reductase that acts on this disulfide, coupling the enzymatic reaction to an electrochemical or optical signal.
Exploration in Advanced In Vitro and Organotypic Model Systems for Mechanistic Insights
To understand the biological effects of this compound beyond its systemic impact, advanced in vitro models are needed. These systems bridge the gap between simplistic 2D cell cultures and complex in vivo studies, offering a more physiologically relevant context to dissect molecular mechanisms.
Organotypic slice cultures, particularly from tissues like the hippocampus or kidney, provide a powerful platform. nih.gov These cultures preserve the tissue architecture and cellular diversity, allowing for the study of the compound's effects on cell-cell interactions, local metabolism, and tissue-level responses. For example, kidney organoids could be used to investigate whether the compound has direct effects on glomerular or tubular cells, independent of systemic hemodynamic changes.
Other advanced models like "organ-on-a-chip" systems could be employed to study the compound's effect on specific physiological processes. A "vessel-on-a-chip" model, consisting of cultured endothelial and smooth muscle cells in a microfluidic device, could be used to assess direct effects on vascular tone, endothelial permeability, and inflammatory responses. This would help to distinguish the actions of the mixed disulfide from those of its parent compounds, captopril and NAC.
Elucidation of Potential Novel Biochemical or Regulatory Roles for this Specific Mixed Disulfide
The formation of this compound represents the covalent linkage of an ACE inhibitor and a potent antioxidant and glutathione precursor. drugbank.comunimi.it This unique combination suggests that the molecule may possess novel biochemical or regulatory functions distinct from its individual components.
One potential role is in the targeted modulation of redox signaling. The disulfide could act as a vehicle for delivering a "captopril-thiol" or "NAC-thiol" group to specific protein targets via thiol-disulfide exchange. This process, known as S-thiolation, is a critical post-translational modification that regulates the function of many proteins involved in signaling, metabolism, and antioxidant defense. Research could focus on identifying proteins that are preferentially modified by this specific mixed disulfide.
Another possibility is that the disulfide itself has a unique signaling role. Its presence could be an indicator of a specific metabolic state where both oxidative stress (leading to NAC mobilization) and renin-angiotensin system activity (leading to captopril administration) are high. It may interact with cellular receptors or signaling pathways not targeted by either parent compound alone. The compound could also serve as a circulating reservoir that slowly releases the active parent drugs, potentially altering their pharmacokinetic and pharmacodynamic profiles. The disulfide-breaking activity of NAC is well-documented, suggesting the mixed disulfide could be readily cleaved to release captopril and NAC in specific redox environments. unimi.itnih.gov
Q & A
Q. How is Captopril-N-acetylcysteine disulfide synthesized and characterized in experimental settings?
Methodological Answer: Synthesis involves reacting captopril (a thiol-containing ACE inhibitor) with N-acetylcysteine under controlled oxidative conditions. Key steps include:
- Optimization of molar ratios (e.g., 1:1 to 1:2 for thiol-disulfide exchange) under nitrogen atmosphere to prevent undesired oxidation .
- Purification via reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) to isolate the disulfide product .
- Characterization using ESI-MS for molecular weight confirmation and ¹H/¹³C NMR to verify disulfide bond formation (e.g., loss of thiol proton signals at ~1.5 ppm) .
Q. What analytical techniques are critical for confirming disulfide bond formation in this compound?
Methodological Answer:
- Non-reducing peptide mapping : Digest the compound with trypsin or pepsin, followed by LC-HRMS analysis to identify disulfide-linked peptides. Retention time shifts and mass shifts (e.g., +2 Da per disulfide bond) confirm connectivity .
- Reduction assays : Treat with dithiothreitol (DTT) or β-mercaptoethanol and monitor free thiols via Ellman’s reagent (absorbance at 412 nm) .
- X-ray crystallography : Resolve crystal structures to visualize disulfide geometry, though this requires high-purity samples (>98%) .
Q. How are stability parameters (e.g., pH, temperature) for this compound evaluated under physiological conditions?
Methodological Answer:
- pH stability : Incubate the compound in buffers (pH 2–8) at 37°C for 24–72 hours. Quantify degradation via HPLC and compare peak areas to controls .
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) for decomposition thresholds .
- Oxidative stress tests : Expose to H₂O₂ (0.1–1 mM) and measure disulfide bond integrity using LC-MS/MS .
Advanced Research Questions
Q. How can researchers assess the dual therapeutic impact of this compound on ACE inhibition and antioxidant activity?
Methodological Answer:
- ACE inhibition assay : Use purified rabbit lung ACE incubated with Hippuryl-His-Leu (HHL) as substrate. Monitor hippuric acid release via HPLC and calculate IC₅₀ values .
- Antioxidant activity :
- Synergy analysis : Apply the Chou-Talalay method to determine combination indices (CI <1 indicates synergy) .
Q. How can contradictory data on the compound’s antioxidant efficacy in different cell lines be resolved?
Methodological Answer:
- Experimental standardization : Ensure consistent cell culture conditions (e.g., passage number, media composition) and antioxidant assay protocols (e.g., ROS detection dyes, incubation times) .
- Multi-omics validation : Perform transcriptomics (RNA-seq) to identify pathways affected (e.g., Nrf2/ARE) and metabolomics (LC-MS) to quantify redox metabolites (e.g., cysteine, glutathione) .
- Statistical rigor : Use mixed-effects models to account for inter-experimental variability and post hoc tests (e.g., Tukey-Kramer) for pairwise comparisons .
Q. What computational strategies predict this compound’s interactions with target proteins like ACE or glutathione reductase?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding poses. Validate with MD simulations (GROMACS) to assess stability of disulfide-protein interactions over 100 ns trajectories .
- Free energy calculations : Apply MM-PBSA to estimate binding affinities. Focus on residues forming hydrogen bonds (e.g., ACE His353, Glu384) or hydrophobic contacts .
- Pharmacophore modeling : Identify critical features (e.g., thiol/disulfide moiety, carboxyl groups) using Schrödinger’s Phase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
